

cross-reactivity of Vegfr-2-IN-6 with other VEGF receptors

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Compound of Interest					
Compound Name:	Vegfr-2-IN-6				
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A Comparative Guide to the Cross-Reactivity of VEGFR-2 Inhibitors

The vascular endothelial growth factor (VEGF) signaling pathway, primarily mediated by its receptors (VEGFRs), is a critical regulator of angiogenesis, the formation of new blood vessels. Among the three main VEGF receptors, VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[1][2] Consequently, inhibitors targeting VEGFR-2 have become a cornerstone in the treatment of various cancers and other diseases characterized by pathological angiogenesis.

However, the therapeutic efficacy and safety profile of a VEGFR-2 inhibitor are significantly influenced by its cross-reactivity with other VEGF receptors, namely VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4). While VEGFR-1's role in angiogenesis is more complex, acting as both a positive and negative regulator, VEGFR-3 is predominantly involved in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Therefore, the selectivity profile of a VEGFR-2 inhibitor is a key determinant of its biological activity and potential side effects.

This guide provides a comparative analysis of the cross-reactivity of selected VEGFR-2 inhibitors, presenting quantitative data on their inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3.

Selectivity Profiles of VEGFR-2 Inhibitors

The selectivity of small molecule inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against a panel of related kinases. A lower IC50 value



indicates greater potency. The following table summarizes the IC50 values for several representative VEGFR-2 inhibitors against the three VEGF receptors, illustrating a spectrum of selectivity from highly selective to multi-targeted.

Compound Name	VEGFR-1 (Flt- 1) IC50 (nM)	VEGFR-2 (KDR/Flk-1) IC50 (nM)	VEGFR-3 (FIt- 4) IC50 (nM)	Reference
CHMFL- VEGFR2-002	>10,000 (GI50)	66 (biochemical), 150 (GI50)	>10,000 (GI50)	[3][4]
Ki8751	-	0.9	-	[5][6]
Cabozantinib	12	0.035	6	[5][7][8]
Telatinib	-	6	4	[5][9][10]
Axitinib	0.1	0.2	0.1-0.3	[5][11]
Fruquintinib	33	35	0.5	[5][11][12]
Tivozanib	30	6.5	15	[5][11]
Regorafenib	13	4.2	46	[5][11]
Sulfatinib	2	24	1	[11]
Lenvatinib	-	4	5.2	[11][12]

Note: IC50 values can vary between different assay formats (biochemical vs. cellular). GI50 refers to the concentration causing 50% growth inhibition in cellular assays. A dash (-) indicates that data was not available in the cited sources.

Analysis of Cross-Reactivity Profiles

Highly Selective VEGFR-2 Inhibitors:

CHMFL-VEGFR2-002 stands out as a highly selective inhibitor of VEGFR-2. Cellular assays
demonstrate a profound selectivity, with growth inhibition of VEGFR-2-dependent cells at
nanomolar concentrations, while having minimal effect on VEGFR-1 or VEGFR-3-dependent



cells even at concentrations exceeding 10,000 nM.[3][4] This high degree of selectivity makes it a valuable tool for specifically investigating the biological roles of VEGFR-2.

• Ki8751 is another potent and selective VEGFR-2 inhibitor, with an IC50 of 0.9 nM. It is reported to be over 40-fold more selective for VEGFR-2 compared to other related kinases like c-Kit and PDGFRα.[5][6]

Multi-Targeted VEGFR Inhibitors:

- Cabozantinib is a potent inhibitor of VEGFR-2 with an exceptionally low IC50 of 0.035 nM.
 However, it also demonstrates significant activity against VEGFR-1 and VEGFR-3, in addition to other receptor tyrosine kinases like c-Met and RET.[5][7][13] This broad-spectrum activity can contribute to its potent anti-angiogenic and anti-tumor effects but may also be associated with a different side effect profile compared to highly selective inhibitors.
- Telatinib exhibits potent inhibition of both VEGFR-2 and VEGFR-3, with IC50 values of 6 nM and 4 nM, respectively.[5][9][10] This dual activity suggests it may effectively target both blood and lymphatic vessel formation.
- Axitinib, Fruquintinib, Tivozanib, Regorafenib, Sulfatinib, and Lenvatinib all display varying degrees of potent inhibition across all three VEGF receptors, classifying them as pan-VEGFR inhibitors. This multi-targeted approach can be beneficial in cancers where multiple VEGF receptor pathways are active.

Experimental Protocols

The determination of inhibitor selectivity is crucial for understanding its mechanism of action and potential clinical applications. The following are generalized protocols for key experiments used to assess the cross-reactivity of VEGFR-2 inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against isolated VEGFR-1, VEGFR-2, and VEGFR-3 kinases.



Methodology:

- Enzyme and Substrate Preparation: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains are purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
- Assay Reaction: The kinase, substrate, and ATP are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
- Inhibitor Addition: The test compound (e.g., CHMFL-VEGFR2-002) is added at various concentrations. A control reaction without the inhibitor is also performed.
- Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
 - Radiometric Assay: Using radiolabeled ATP (γ -32P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
 - ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
 - Luminescence-based Assay: Using a system where the amount of ATP remaining after the kinase reaction is correlated with luminescence.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a doseresponse curve.

Cellular Proliferation Assay (Cell-based Assay)

This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on specific VEGF receptor signaling for their growth.

Objective: To determine the growth inhibitory (GI50) concentration of an inhibitor on cells engineered to express and be dependent on either VEGFR-1, VEGFR-2, or VEGFR-3.

Methodology:

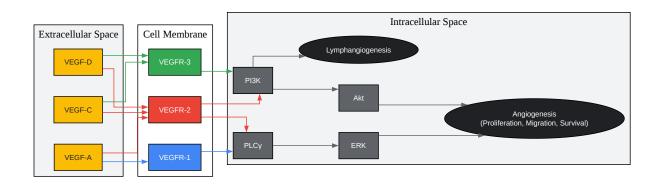


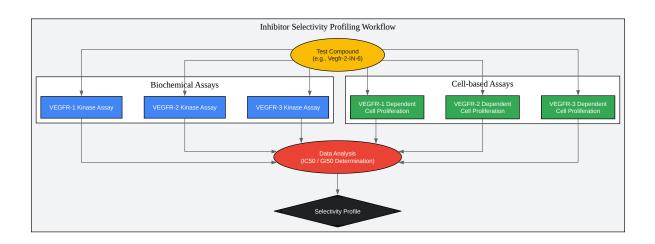
- Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are
 engineered to express constitutively active forms of human VEGFR-1, VEGFR-2, or VEGFR3 (e.g., through fusion with the TEL oncogene). These cells are now dependent on the
 respective VEGFR signaling for their proliferation and survival.
- Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates.
- Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.
- Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
- Cell Viability Measurement: The number of viable cells is determined using a cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
- Data Analysis: The percentage of growth inhibition is calculated for each inhibitor concentration relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the VEGF signaling pathway and a typical workflow for assessing inhibitor selectivity.







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